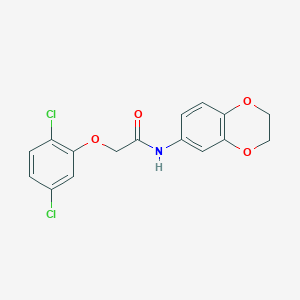![molecular formula C21H21N3O3S B3570410 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3570410.png)
4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(pyridin-3-ylmethyl)benzamide
Overview
Description
4-{[(Methylsulfonyl)(phenyl)amino]methyl}-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with a pyridin-3-ylmethyl group and a methylsulfonyl-phenylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the benzamide core with a pyridin-3-ylmethyl halide in the presence of a base.
Attachment of the Methylsulfonyl-Phenylamino Moiety: The final step involves the reaction of the intermediate with a methylsulfonyl-phenylamine derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(Methylsulfonyl)(phenyl)amino]methyl}-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-{[(Methylsulfonyl)(phenyl)amino]methyl}-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-{[(Methylsulfonyl)(phenyl)amino]methyl}-N-(pyridin-4-ylmethyl)benzamide: Similar structure but with a different position of the pyridinyl group.
4-{[(Methylsulfonyl)(phenyl)amino]methyl}-N-(pyridin-2-ylmethyl)benzamide: Another isomer with the pyridinyl group in a different position.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylsulfonyl)phenyl)benzamide: A related compound with a pyrimidinyl group.
Uniqueness
The uniqueness of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(pyridin-3-ylmethyl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[(N-methylsulfonylanilino)methyl]-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-28(26,27)24(20-7-3-2-4-8-20)16-17-9-11-19(12-10-17)21(25)23-15-18-6-5-13-22-14-18/h2-14H,15-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLZNKXVCCIXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-{[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}biphenyl-2-carboxylic acid](/img/structure/B3570332.png)
![N-[4-[(1,3-dioxoisoindol-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B3570340.png)
![N-(4-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]SULFAMOYL}PHENYL)ACETAMIDE](/img/structure/B3570345.png)
![3,4,5-trimethoxy-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B3570346.png)
![3,4,5-trimethoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B3570351.png)
![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B3570358.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)benzyl]-N-phenylmethanesulfonamide](/img/structure/B3570380.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-phenoxyphenyl)benzamide](/img/structure/B3570387.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(N-methylsulfonylanilino)methyl]benzamide](/img/structure/B3570393.png)
![N-(5-chloro-2-methylphenyl)-4-[(N-methylsulfonylanilino)methyl]benzamide](/img/structure/B3570404.png)
![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3570424.png)
![N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}-N-(3-NITROPHENYL)BENZENESULFONAMIDE](/img/structure/B3570437.png)
